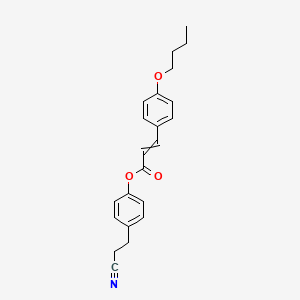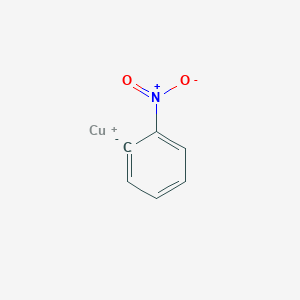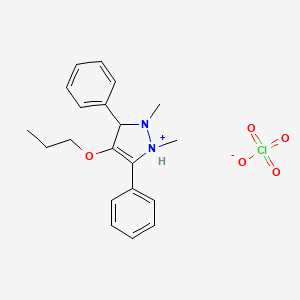![molecular formula C5H5N5 B14596618 6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine CAS No. 61139-78-4](/img/structure/B14596618.png)
6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine, which includes a fused triazole and triazine ring system, contributes to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic approaches. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-1,2,4-triazole with formic acid and acetic anhydride can lead to the formation of the triazine ring, followed by methylation to introduce the methyl group at the 6-position .
Industrial Production Methods
Industrial production of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazolotriazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
Uniqueness
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazolotriazine derivatives .
Eigenschaften
CAS-Nummer |
61139-78-4 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
6-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-10-3-6-8-5(10)9-7-4/h2-3H,1H3 |
InChI-Schlüssel |
ZRQKOIKCFZUBJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=NN=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)




![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
